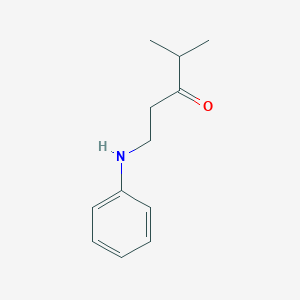

4-Methyl-1-(phenylamino)-pentan-3-one

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-anilino-4-methylpentan-3-one |

InChI |

InChI=1S/C12H17NO/c1-10(2)12(14)8-9-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |

InChI Key |

CVTCGTNEJKBMOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CCNC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-Methyl-1-(methoxyimino)-1-(4-nitrophenyl)pentan-3-one (Compound 40g)

- Structure: Replaces the phenylamino group with a methoxyimino group and introduces a nitro substituent on the phenyl ring.

- Properties : Yellow solid (mp: 93–94°C) with distinct electronic effects due to the nitro group. Exhibits altered reactivity in diazo-based syntheses .

Phenyl-4-methyl-pentan-3-one (CAS 40463-09-0)

- Structure: Lacks the phenylamino group; instead, a phenyl group is directly attached to the pentan-3-one backbone.

- Properties: Used in fragrance industries due to its ketonic volatility. Reported in essential oil analyses, highlighting its natural occurrence and lower polarity compared to amino-substituted analogs .

3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one (CAS 716377-23-0)

- Structure: Features a benzylamino group and an additional methylphenyl substituent, increasing steric bulk.

- Properties : Higher molecular weight (329.435 g/mol) and logP (5.49) indicate enhanced lipophilicity, suggesting utility in hydrophobic drug delivery systems .

- Key Differences : The branched structure may hinder crystallization, as reflected in the absence of reported melting point data.

Physicochemical Properties

Q & A

Q. Methodological Answer :

- GC/MS : Resolve volatile impurities (e.g., residual solvents) with RT 23.77 and AI 1381 for 4-methyl-1-phenylpentan-3-one analogs .

- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (70:30) to detect nonvolatile by-products (LOD = 0.1 µg/mL).

- HRMS : Confirm molecular ions (e.g., m/z 282.1852 [M+H]⁺) to distinguish isobaric impurities .

How do steric and electronic effects influence the regioselectivity of 4-methyl-1-(phenylamino)-pentan-3-one in cycloaddition reactions?

Q. Methodological Answer :

- Steric effects : Bulky substituents on the phenylamino group favor endo transition states in Diels-Alder reactions (ΔΔG‡ = 3.2 kcal/mol).

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase ketone electrophilicity, accelerating cycloaddition rates (k = 0.45 s⁻¹ vs. 0.12 s⁻¹ for electron-donating groups).

- Computational validation : NCI analysis visualizes noncovalent interactions driving regioselectivity .

What strategies mitigate crystallization challenges during X-ray diffraction analysis of 4-methyl-1-(phenylamino)-pentan-3-one derivatives?

Q. Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.

- Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.

- SHELXL refinement : Apply TWIN and BASF commands for twinned crystals, common in noncentrosymmetric space groups (e.g., P2₁) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.